molecular formula C22H13ClN4O2S B3008882 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897615-77-9

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No. B3008882
CAS RN: 897615-77-9
M. Wt: 432.88
InChI Key: VVVMCDWBYSWVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The specific structure of this compound suggests potential interactions with various solvents and could exhibit interesting physical and chemical properties due to the presence of the chlorothiophenyl group and the quinoline moiety.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, they do provide insight into the behavior of similar 1,3,4-oxadiazole derivatives. For instance, the synthesis of related compounds typically involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids or their derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is crucial in determining their reactivity and interaction with other molecules. The presence of heteroatoms in the ring can lead to various electronic effects, influencing the compound's chemical behavior. The chlorothiophenyl group attached to the oxadiazole ring in the compound of interest could potentially affect the electron density and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives can be quite diverse. For example, the pyrolysis of similar compounds has been shown to produce a range of products, including carbon dioxide, hydrogen sulfide, and various aromatic compounds, through a free radical mechanism . This suggests that the compound may also undergo decomposition under high-temperature conditions, leading to a variety of smaller molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by their interactions with solvents. The study of binary mixtures of a related 1,3,4-oxadiazole derivative with chloroform and N,N-dimethyl formamide revealed various thermodynamic parameters, such as acoustical impedance, adiabatic compressibility, and internal pressure, which are indicative of solute-solvent interactions . These findings can be extrapolated to suggest that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide may also exhibit specific solvation behaviors and thermodynamic properties when mixed with different solvents.

Scientific Research Applications

Antimicrobial Activities

Studies have demonstrated the potential of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide derivatives in antimicrobial applications. A significant body of research focuses on the synthesis and evaluation of these compounds for their antibacterial and antifungal activities. For instance, derivatives have been tested against various microbial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus showing promising results in inhibiting microbial growth (Desai, Dodiya, & Shihora, 2011; Patel & Patel, 2010).

Antitubercular Activity

Novel derivatives have also been evaluated for their antitubercular properties. Research into 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has indicated significant potential against Mycobacterium tuberculosis, with several analogs displaying promising minimum inhibitory concentrations (MICs) and low cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).

Anticonvulsant Activity

The exploration of quinazolinone derivatives for neurological applications has revealed their efficacy as anticonvulsant agents. N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their counterparts have shown significant anticonvulsant activities, comparing favorably with reference drugs in animal models. This suggests a potential pathway for developing new treatments for convulsive disorders (Noureldin et al., 2017).

Anticancer Applications

Further investigations into the anticancer potential of these compounds have identified them as novel inducers of apoptosis. Studies involving derivatives like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have demonstrated activity against breast and colorectal cancer cell lines, with certain compounds showing the ability to arrest cells in the G(1) phase, followed by induction of apoptosis. This research opens new avenues for cancer treatment strategies (Zhang et al., 2005).

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2S/c23-19-11-10-18(30-19)21-26-27-22(29-21)25-20(28)15-12-17(13-6-2-1-3-7-13)24-16-9-5-4-8-14(15)16/h1-12H,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVMCDWBYSWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.